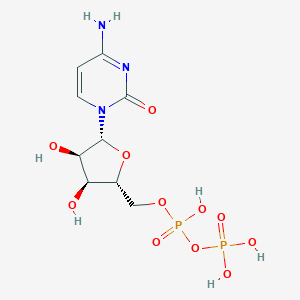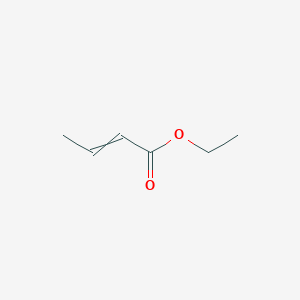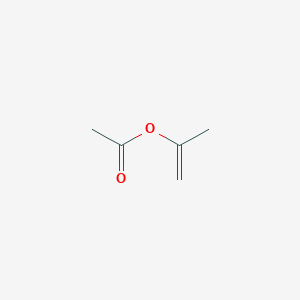
Methyl octanoate
Descripción general
Descripción
Methyl octanoate, also known as Methyl caprylate, is a saturated organic compound that belongs to the class of fatty acid methyl ester (FAMEs) . It has been identified in the volatile flavor fractions of blue cheese and soursop .
Synthesis Analysis
Methyl octanoate can be prepared by the esterification of octanoic acid with methanol in the presence of an acid catalyst . The esterification reaction is both slow and reversible .
Molecular Structure Analysis
The molecular formula of Methyl octanoate is C₉H₁₈O₂, and its molar mass is 158.24 g/mol . The structure of Methyl octanoate can be represented as CH₃(CH₂)₆COOCH₃ .
Chemical Reactions Analysis
The conversion of Methyl octanoate results in hydrocarbons with one carbon less than the fatty acid of the corresponding ester as the dominant products . Under He, condensation products (from esterification and ketonization) were observed. By contrast, under H₂, mostly paraffins were obtained .
Physical And Chemical Properties Analysis
Methyl octanoate is a liquid at room temperature . It has a boiling point of 194-195 °C , and a density of 0.877 g/mL at 25 °C . It is insoluble in water .
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Methyl octanoate, also known as Octanoic acid, methyl ester, has the molecular formula C9H18O2 and a molecular weight of 158.2380 . It is also known by other names such as Caprylic acid methyl ester, Methyl caprylate, Methyl n-octanoate, Uniphat A20, n-Caprylic acid methyl ester, Methyl ester of octanoic acid, and Methyl ester octanoic acid .
Thermochemistry and Phase Change Data
Methyl octanoate has a boiling point of 467.7 K . The enthalpy of vaporization is 53.3 kJ/mol at 350 K . This data is crucial for understanding the behavior of Methyl octanoate under different conditions and can be used in various scientific and industrial applications.
Catalytic Decarboxylation/Decarbonylation Reactions
Methyl octanoate can be used as a reactant to prepare C7 and C8 hydrocarbons by catalytic decarboxylation/decarbonylation reactions in the presence of a Pt/Al2O3 catalyst . This process is significant in the field of organic chemistry for the synthesis of hydrocarbons.
Component of Biodiesel-Bioethanol Surrogate Fuel
Methyl octanoate is a component of biodiesel-bioethanol surrogate fuel . The kinetics of its oxidation has been studied experimentally in a jet-stirred reactor . This research is essential for the development of renewable energy sources.
Deoxygenation Studies
The deoxygenation of Methyl octanoate over alumina-supported Pt has been studied in both the vapor phase in a flow reactor and in the liquid phase in a semi-batch reactor . These studies are crucial for understanding the behavior of Methyl octanoate in different phases and can be used in various scientific and industrial applications.
Surrogate Fuel Model Studies
Methyl octanoate-ethanol mixtures constitute the biodiesel-bioethanol surrogate fuel, and the kinetics of its oxidation has been studied . This research is significant for understanding the combustion characteristics of biofuels and improving their efficiency.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHZJRVDZXSNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Record name | METHYL OCTANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026864 | |
| Record name | Methyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl octanoate appears as a colorless liquid. Insoluble in water and about the same density as water. Used to make other chemicals., Liquid, Colorless liquid with a strong fruity odor like oranges; [HSDB], colourless to pale yellow, oily liquid with a winey, fruity, orange odour | |
| Record name | METHYL OCTANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.9 °C @ 760 mm Hg, 194.00 to 195.00 °C. @ 760.00 mm Hg | |
| Record name | OCTANOIC ACID, METHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; very soluble in alcohol, ether, In water, 64.4 mg/l @ 20 °C, 0.0644 mg/mL at 20 °C, soluble in alcohol; insoluble in water | |
| Record name | OCTANOIC ACID, METHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8775 @ 20 °C/4 °C, 0.875-0.890 | |
| Record name | OCTANOIC ACID, METHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl octanoate | |
Color/Form |
COLORLESS, OILY LIQUID | |
CAS RN |
111-11-5 | |
| Record name | METHYL OCTANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl octanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MO740X6QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OCTANOIC ACID, METHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-40 °C | |
| Record name | OCTANOIC ACID, METHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl octanoate in fruit aroma?
A1: Methyl octanoate is a significant contributor to the aroma profile of various fruits, including pineapple [], soursop [, ], blackberry [], guava [], and African medlar (Vangueria infausta) [, , ]. It is often described as having a fruity and sweet aroma.
Q2: How does the concentration of methyl octanoate change during fruit ripening?
A2: Studies on guava [] and pineapple [] have shown that the concentration of methyl octanoate generally increases as the fruit ripens.
Q3: How is methyl octanoate affected by the drying process in fruits?
A3: Research on African medlar [] indicates that methyl octanoate is well-preserved during the initial drying phases but significantly decreases after prolonged drying. This loss is potentially linked to sugar crystallization within the fruit matrix [].
Q4: What other volatile compounds are typically found alongside methyl octanoate in fruits?
A4: Methyl octanoate often coexists with other esters like methyl hexanoate, ethyl hexanoate, and ethyl octanoate in various fruits [, , , , ]. Other compound classes like aldehydes, alcohols, and terpenes are also present, contributing to the overall aroma profile [, , ].
Q5: What is the molecular formula and weight of methyl octanoate?
A5: The molecular formula of methyl octanoate is C9H18O2, and its molecular weight is 158.24 g/mol [].
Q6: How can methyl octanoate be synthesized in a laboratory setting?
A6: One method involves the alkali-catalyzed transmethylation of oils and fats, followed by gas chromatography analysis using methyl nonanoate as an internal standard [].
Q7: Can methyl octanoate be synthesized by plants?
A7: Yes, apples have demonstrated the ability to synthesize methyl octanoate when supplied with specific alcohols and methyl esters of fatty acids []. This suggests the presence of an active β-oxidation pathway for fatty acids in these fruits.
Q8: What are some applications of methyl octanoate in the food industry?
A8: Methyl octanoate is primarily used as a flavoring agent in various food products, including beverages, candies, and baked goods, due to its fruity aroma.
Q9: Can methyl octanoate be used as a biodiesel fuel or fuel additive?
A9: Research has explored the combustion characteristics of methyl octanoate as a biodiesel surrogate fuel, particularly in blends with ethanol [] and butanol []. These studies investigated its impact on emissions and combustion efficiency.
Q10: Are there any applications of methyl octanoate in pest control?
A10: Methyl octanoate is a component of the aggregation pheromone used to monitor and control the coconut rhinoceros beetle (Oryctes rhinoceros) [, ]. Traps baited with this pheromone are effective in attracting both male and female beetles.
Q11: How does methyl octanoate affect the growth and development of insects?
A11: Studies on the azalea lace bug (Stephanitis pyrioides) have shown that methyl octanoate, when applied as a foliar spray, can accelerate insect development []. The exact mechanism behind this effect remains unclear but might be linked to alterations in the nutritional quality of the host plant.
Q12: Does methyl octanoate have any known effects on cellular respiration?
A12: Research on Boletus variegatus mycelium indicates that methyl octanoate can inhibit endogenous respiration []. This inhibition appears to be related to the interaction between methyl octanoate and the lipid components of the cytoplasmic membrane, potentially affecting membrane permeability.
Q13: Are there any studies on the impact of methyl octanoate on animal models?
A13: Research has investigated the effects of pre-administered methyl octanoate on tryptophan absorption in rats []. Results suggest that methyl octanoate can inhibit tryptophan absorption, potentially by affecting the structural and functional integrity of the intestinal membrane.
Q14: How does methyl octanoate compare to other medium-chain triglycerides (MCTs) in terms of its biological effects?
A14: While research on methyl octanoate's specific biological effects is limited, studies comparing low-lauric acid virgin coconut oil (modified to include higher concentrations of methyl octanoate and methyl decanoate) to standard virgin coconut oil and MCTs in a mouse model of hypercholesterolemia showed distinct differences in lipid profiles []. This suggests that modifying the fatty acid composition of oils, including increasing methyl octanoate content, can lead to different physiological outcomes compared to conventional MCTs or lauric acid-rich oils.
Q15: What analytical techniques are commonly used to identify and quantify methyl octanoate?
A15: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for analyzing methyl octanoate in various matrices, including fruits [, , , ], biodiesel blends [, ], and insect pheromone extracts [, ]. Solid Phase Microextraction (SPME) is often used as a sample preparation technique prior to GC-MS analysis to concentrate volatile compounds like methyl octanoate [, ].
Q16: Are there specific challenges associated with analyzing methyl octanoate in complex matrices?
A16: Yes, the presence of sugars in fruit samples can interfere with GC analysis, leading to the formation of degradation products like furfural and HMF []. To address this, researchers have developed specific extraction procedures using hydrophobic columns to selectively retain methyl octanoate and other volatile aroma compounds while eliminating interfering sugars [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)









